molecular formula C22H21N5O4S2 B4072759 N-(2-{[3-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-4-NITROPHENYL]AMINO}ETHYL)-4-METHYLBENZENE-1-SULFONAMIDE

N-(2-{[3-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-4-NITROPHENYL]AMINO}ETHYL)-4-METHYLBENZENE-1-SULFONAMIDE

Cat. No.: B4072759
M. Wt: 483.6 g/mol
InChI Key: NEHDGTDBVNTYGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[3-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-4-NITROPHENYL]AMINO}ETHYL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a benzodiazole ring, a nitrophenyl group, and a sulfonamide moiety

Properties

IUPAC Name

N-[2-[3-(1H-benzimidazol-2-ylsulfanyl)-4-nitroanilino]ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4S2/c1-15-6-9-17(10-7-15)33(30,31)24-13-12-23-16-8-11-20(27(28)29)21(14-16)32-22-25-18-4-2-3-5-19(18)26-22/h2-11,14,23-24H,12-13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHDGTDBVNTYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCNC2=CC(=C(C=C2)[N+](=O)[O-])SC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-4-NITROPHENYL]AMINO}ETHYL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carbonyl compound.

    Introduction of the Sulfanyl Group: The benzodiazole ring is then functionalized with a sulfanyl group using thiolating agents.

    Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Amination: The nitrophenyl group is then converted to an amino group through reduction, typically using hydrogen gas and a palladium catalyst.

    Coupling Reaction: The amino group is coupled with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice would be optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using hydrogen gas and a palladium catalyst.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science: Its unique structure makes it suitable for use in organic semiconductors and photovoltaic materials.

Biology and Medicine

    Antimicrobial Agents: The sulfonamide moiety is known for its antimicrobial properties.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in various biochemical pathways.

Industry

    Dye Synthesis: The compound can be used in the synthesis of dyes and pigments.

    Pharmaceuticals: Potential use in the development of new drugs due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of N-(2-{[3-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-4-NITROPHENYL]AMINO}ETHYL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The benzodiazole ring can interact with nucleic acids, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridyl: Used as a ligand in metal complexes.

    Flubendiamide: An insecticide with a similar sulfonamide structure.

    Dichloroaniline: An aniline derivative with similar functional groups.

Uniqueness

N-(2-{[3-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-4-NITROPHENYL]AMINO}ETHYL)-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its combination of a benzodiazole ring, nitrophenyl group, and sulfonamide moiety. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{[3-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-4-NITROPHENYL]AMINO}ETHYL)-4-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-{[3-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-4-NITROPHENYL]AMINO}ETHYL)-4-METHYLBENZENE-1-SULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.